molecular formula C16H17ClN2O3 B5822395 N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide

N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide

Cat. No. B5822395
M. Wt: 320.77 g/mol
InChI Key: RMLFZLJWPLKKFN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide, also known as CDPB, is a chemical compound that has been widely studied for its potential therapeutic applications. CDPB is a small molecule that belongs to the class of benzamide derivatives and has been shown to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide is not fully understood. However, it has been suggested that N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide exerts its biological activities through the inhibition of certain enzymes or signaling pathways. For example, N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins and play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects
N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and inhibit angiogenesis. N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide has also been shown to modulate the immune response and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide in lab experiments is its high purity and stability. N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide is also readily available and can be synthesized in large quantities. However, one of the limitations of using N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide. One area of research is the development of more potent and selective N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide analogs that exhibit improved therapeutic efficacy and reduced toxicity. Another area of research is the investigation of the potential use of N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide in combination with other therapeutic agents to enhance its effectiveness. Additionally, the study of the mechanism of action of N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide and its interaction with other cellular pathways may provide insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 3,5-diethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide in high purity and yield.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. N-(5-chloro-2-pyridinyl)-3,5-diethoxybenzamide has been studied as a potential therapeutic agent for the treatment of cancer, arthritis, and other inflammatory diseases.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-3,5-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-3-21-13-7-11(8-14(9-13)22-4-2)16(20)19-15-6-5-12(17)10-18-15/h5-10H,3-4H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLFZLJWPLKKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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